molecular formula C9H9N3O2S B1479285 6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2092190-05-9

6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1479285
CAS No.: 2092190-05-9
M. Wt: 223.25 g/mol
InChI Key: UNFRSUIORANGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound offered for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are investigating compounds featuring pyrimidine-2,4-dione (uracil) cores fused with heterocyclic rings like thiazole for their potential biological activities . Similar structural motifs are of significant interest in medicinal chemistry for developing new pharmacological agents, particularly in oncology . Please contact our scientific support team for more detailed information on this product's specifications and available data.

Properties

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-4-8(15-5(2)10-4)6-3-7(13)12-9(14)11-6/h3H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFRSUIORANGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,4-Dimethylthiazole Ring

The thiazole ring is typically synthesized via condensation reactions involving thiourea or substituted thioureas with α-haloketones or related electrophiles. For example, 1-methylthiourea reacts with ethyl 2-chloro-3-oxobutanoate in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, which can be further modified to introduce methyl groups at the 2- and 4-positions of the thiazole ring.

Key transformations include:

  • Bromination and tosylation to prepare reactive intermediates for further substitution.
  • Protection of interfering amino groups (e.g., as tert-butoxycarbonates) to facilitate subsequent reactions.

Construction of the Pyrimidine-2,4-dione Core

The pyrimidine-2,4-dione (uracil) moiety is prepared or modified to allow substitution at the 6-position with the thiazole ring. Typical procedures involve:

  • Reaction of 3-methyl-6-chlorouracil derivatives with azole nucleophiles under basic conditions (e.g., potassium carbonate, triethylamine) in solvents like acetonitrile at reflux temperature (~75 °C) for extended periods (up to 24 h).
  • Nucleophilic substitution of chlorine at the 6-position of the pyrimidine ring by the thiazole moiety to form the target compound.

Representative Synthetic Procedure

A typical synthesis reported involves:

Step Reagents & Conditions Description Yield / Notes
1 2,4-dimethylthiazole + suitable pyrimidine precursor Coupling under reflux in acetonitrile with K2CO3 and triethylamine High yield, purity depends on reaction time and temperature
2 Purification by silica gel chromatography Removal of impurities and isolation of white solid product Yield varies; typical isolated yields ~55-95% depending on route

Research Findings and Optimization

  • Reaction Conditions: Refluxing at 75 °C in acetonitrile with potassium carbonate and triethylamine has been shown to provide efficient nucleophilic substitution at the 6-position of pyrimidine-2,4-dione derivatives.
  • Purification: Silica gel column chromatography using solvent systems such as n-hexane:ethyl acetate (2:1) effectively isolates the pure compound.
  • Characterization: Final compounds are confirmed by IR, ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis, ensuring structural integrity and purity.

Comparative Table of Preparation Methods

Method Aspect Description Reference
Thiazole ring synthesis Condensation of thiourea derivatives with α-haloketones; protection of amino groups
Pyrimidine ring functionalization Nucleophilic substitution of 6-chlorouracil derivatives with thiazole nucleophiles under basic reflux
Reaction solvents Pyridine, acetonitrile, DMF depending on step
Catalysts/base Potassium carbonate, triethylamine, DIPEA
Purification Silica gel chromatography with n-hexane/ethyl acetate mixtures
Yield range 55% to 95% depending on intermediate and conditions

Notes on Alternative Synthetic Routes

  • Some literature describes the use of microwave irradiation to accelerate the pyrimidine ring formation with thiazole derivatives, improving yields and reducing reaction times.
  • The use of tosylation or bromination of alcohol precursors to prepare reactive intermediates for alkylation reactions has been reported to enhance selectivity in thiazole functionalization.
  • Refluxing mixtures of benzaldehyde derivatives, thiourea, and β-dicarbonyl compounds can afford dihydropyrimidines, which upon further reaction yield thiazolopyrimidinones, structurally related to the target compound.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine-2,4-dione moiety and thiazole ring undergo oxidation under controlled conditions. For example:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like DMF or DMSO.

  • Products : Formation of sulfoxide or sulfone derivatives on the thiazole sulfur, or hydroxylation of the pyrimidine ring.

Key Stability Note : Oxidation reactions are pH-sensitive, with optimal yields achieved under neutral to slightly acidic conditions (pH 5–7).

Substitution Reactions

The pyrimidine ring’s electrophilic carbons at positions 5 and 6 are reactive toward nucleophilic substitution.

Amino Substitution

  • Conditions : Microwave irradiation (100–120°C, 30–60 min) with aryl guanidines or amines in acetonitrile .

  • Example : Synthesis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines via coupling with phenylguanidines (yields: 60–85%) .

Azole Functionalization

  • Protocol : Reaction with 1,2,4-triazole or imidazole derivatives in acetonitrile at 75°C for 24 hours, catalyzed by K₂CO₃ and triethylamine .

  • Yield : 55–72% for products like 3-methyl-1-(benzyl)-6-(imidazol-1-yl)pyrimidine-2,4-dione .

Cyclization and Condensation Reactions

The compound participates in ring-forming reactions to generate fused heterocycles:

Reaction Type Reagents/Conditions Product Yield
Thiazole ring formationChloroacetone + 1-methylthiourea, pyridineEthyl 4-methylthiazole-5-carboxylate 72%
Pyrimidine cyclizationPhenylguanidines, microwave irradiation4-(Thiazol-5-yl)-2-anilinopyrimidines 65–80%

Alkylation and Acylation

The methyl groups on the thiazole ring undergo alkylation:

  • Reagents : Cyanomethanide or trifluoropentanedione with LDA (lithium diisopropylamide) .

  • Example : tert-Butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate synthesis (72% yield) .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by electron-donating methyl groups on the thiazole ring, enhancing reactivity at C-5 of pyrimidine .

  • Nucleophilic Attack : Facilitated by the electron-withdrawing carbonyl groups on the pyrimidine-dione system .

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature75–120°CHigher temps increase rate
SolventAcetonitrile or DMFPolar aprotic enhances solubility
CatalystK₂CO₃/TEA (1:1 molar ratio)Neutralizes acid byproducts

Scientific Research Applications

6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Pyrimidine-diones often differ in substituents at positions 5, 6, or the pyrimidine ring nitrogen atoms. Key analogs include:

Compound Name Substituents/Modifications Key Features
5-((2-Aminothiazol-5-yl)(aryl)methyl) derivatives 5-position: Aminothiazole-aryl hybrids Enhanced solubility due to polar NH₂ group; moderate melting points (218–230°C).
Thieno[2,3-d]pyrimidine-2,4-diones Fused thiophene ring at 5,6-positions Increased planarity improves DNA intercalation; higher melting points (>250°C).
Fluorinated uracil derivatives (e.g., S-86) Fluorine atoms at strategic positions Electron-withdrawing effects enhance antioxidant activity (58% lipid peroxidation inhibition).
6-(Imidazo[1,2-a]pyridin-2-yl) derivatives 6-position: Imidazo-pyridine substituent Moderate antimicrobial activity (MIC < streptomycin for P. aeruginosa).

Key Observations :

  • Thiophene-fused derivatives exhibit rigid structures, favoring interactions with bacterial enzymes (e.g., TrmD) .

Comparison :

  • Alkylation (e.g., benzyl chlorides) is common for modifying solubility and activity .

Physical and Spectral Properties

Melting points and NMR data reflect structural stability and intermolecular interactions:

Compound (Example) Melting Point (°C) Notable NMR Signals (δ, ppm) Reference
4a (Aminothiazole derivative) 228–230 1H: 12.33 (OH), 8.79 (NH₂); 13C: 170.01 (C=O)
Thiazol-4-yl thieno-pyrimidine >250 1H: 7.62–7.57 (thiazole H); 5.13–5.21 (CH₂)
S-86 (Fluorinated derivative) N/A N/A (antioxidant focus)

Key Insight :

  • Higher melting points in thiophene-fused derivatives suggest stronger crystal packing due to planar structures .
Antimicrobial Activity:
  • 5-Methyl-6-(2-methylthiazol-4-yl)thieno-pyrimidine: Exhibited superior activity against S. aureus (MIC < Metronidazole) .
  • Imidazo-pyridine hybrids : Moderate activity against E. coli and B. subtilis .
Antioxidant Activity:
  • S-86 : 58.12% inhibition of lipid peroxidation at 10 µM, surpassing 5-FU (24.11%) .

Structure-Activity Relationships :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reactivity but may reduce solubility .
  • Thiazole and imidazole rings improve antimicrobial potency via π-π stacking with bacterial enzymes .

Biological Activity

6-(2,4-Dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring with methyl substitutions and a pyrimidine moiety. Research has indicated its applications in various fields including medicinal chemistry, particularly for its antimicrobial, anticancer, and enzyme inhibition properties.

The compound's chemical structure can be summarized as follows:

Property Details
IUPAC Name 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-sulfanylidene-1H-pyrimidin-4-one
Molecular Formula C9H9N3OS2
Molecular Weight 227.31 g/mol
CAS Number 2098088-17-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thus blocking substrate access and preventing catalytic reactions. This mechanism has implications for its use in treating diseases characterized by abnormal cell proliferation.

Antimicrobial Activity

Research indicates that 6-(2,4-dimethylthiazol-5-yl)pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 31.25 µg/mL against certain pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can reduce the viability of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, thiazole-containing compounds have shown to inhibit CDK9-mediated transcription in cancer cells, leading to reduced levels of the anti-apoptotic protein Mcl-1 .

Case Studies

  • Antitumor Efficacy : A specific study involving a series of thiazole-pyrimidine derivatives demonstrated significant cytotoxic effects on A431 and Jurkat cell lines with IC50 values below those of standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Activity : Some derivatives have displayed anticonvulsant properties in animal models, indicating a broader pharmacological profile that may include neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of 6-(2,4-dimethylthiazol-5-yl)pyrimidine derivatives can be influenced by various substituents on the thiazole and pyrimidine rings. For example:

  • The presence of electron-withdrawing groups enhances anticancer activity.
  • Methyl substitutions on the thiazole ring have been correlated with increased enzyme inhibition potency .

Research Findings Summary Table

Activity Type Findings Reference
AntimicrobialMIC as low as 31.25 µg/mL against Gram-positive bacteria
AnticancerIC50 values lower than doxorubicin in A431 cells
AnticonvulsantSignificant activity in animal models

Q & A

Basic: What are the key synthetic strategies for preparing 6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione derivatives?

Answer:
The synthesis typically involves alkylation and cyclocondensation reactions. For example:

  • Step 1 : React 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to form the thiazole-pyrimidine hybrid core .
  • Step 2 : Alkylate the intermediate with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base. Yields for alkylated derivatives (e.g., 1-alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones) range from 65–85% under optimized conditions .

Basic: How is structural confirmation achieved for these derivatives?

Answer:
1H NMR spectroscopy and chromatography are critical:

  • 1H NMR : Peaks at δ 2.45–2.65 ppm confirm methyl groups on the thiazole ring, while aromatic protons (δ 7.20–7.80 ppm) validate phenyl substituents .
  • HPLC : A C18 column (100 × 4 mm) with a 25-min gradient elution (acetonitrile/water) ensures purity (>95%) and retention time consistency .

Advanced: How can alkylation reaction yields be optimized for sterically hindered substrates?

Answer:
Key factors include:

  • Solvent choice : DMF enhances solubility of bulky intermediates compared to acetic acid, reducing side reactions .
  • Base selection : Potassium carbonate (over stronger bases like NaH) minimizes decomposition of acid-sensitive groups .
  • Temperature control : Reactions performed at 60–80°C improve kinetics without degrading the thiazole ring .

Advanced: How should researchers resolve contradictions in antimicrobial activity data across derivatives?

Answer:
Contradictions often arise from substituent positioning or bioassay variability . Strategies include:

  • Structure-activity relationship (SAR) analysis : Compare derivatives with varying substituents (e.g., 5-phenyl-1,3,4-oxadiazole vs. 2-methylthiazole). For instance, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives show enhanced Gram-positive activity due to improved membrane penetration .
  • Standardized bioassays : Use consistent MIC protocols (e.g., broth microdilution) across multiple microbial strains to reduce variability .

Basic: What analytical methods are recommended for assessing purity and stability?

Answer:

  • HPLC-UV : Monitor degradation under accelerated stability conditions (40°C/75% RH for 4 weeks) to identify hydrolytically labile groups (e.g., ester or amide linkages) .
  • Mass spectrometry (MS) : Detect impurities at <0.1% levels, particularly for alkylated byproducts .

Advanced: What strategies improve selectivity in thiazole-pyrimidine hybrids for target enzymes?

Answer:

  • Electron-withdrawing groups (EWGs) : Introduce nitro or trifluoromethyl groups at the pyrimidine C5 position to enhance binding to enzyme active sites (e.g., thymidylate synthase) .
  • Steric shielding : Substituents at the thiazole C2 position (e.g., methyl groups) reduce off-target interactions with cytochrome P450 enzymes .

Basic: How are intermediates characterized during multi-step syntheses?

Answer:

  • TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress and isolate intermediates .
  • Recrystallization : Purify intermediates from ethanol/DMF mixtures (1:1) to remove unreacted starting materials .

Advanced: How can researchers validate the biological relevance of in vitro data for these compounds?

Answer:

  • Mechanistic studies : Use molecular docking to predict binding to targets like dihydrofolate reductase (DHFR). For example, pyrimidine-dione derivatives with planar thiazole rings show stronger π-π stacking with DHFR’s active site .
  • Resistance assays : Test against drug-resistant strains (e.g., methicillin-resistant S. aureus) to confirm retained activity .

Basic: What safety precautions are critical when handling these compounds?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts (e.g., acetic acid) with sodium bicarbonate before disposal .

Advanced: How do solvent polarity and pH affect the stability of the pyrimidine-dione core?

Answer:

  • pH-dependent hydrolysis : The dione ring is stable in neutral buffers (pH 6–8) but degrades in strongly acidic (pH <3) or alkaline (pH >10) conditions, forming urea derivatives .
  • Solvent effects : Aprotic solvents (e.g., DMSO) stabilize the dione ring compared to protic solvents (e.g., methanol), which accelerate hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione

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